molecular formula C15H13BrO B14263727 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 134478-80-1

1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene

Cat. No.: B14263727
CAS No.: 134478-80-1
M. Wt: 289.17 g/mol
InChI Key: PIAYLQZCQAUHFN-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further connected to a phenylprop-2-en-1-yl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-bromo-2-hydroxybenzene with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, epoxides, diols, and reduced forms of the original compound .

Scientific Research Applications

1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylprop-2-en-1-yl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and phenylprop-2-en-1-yl groups allows for diverse chemical transformations and interactions .

Properties

CAS No.

134478-80-1

Molecular Formula

C15H13BrO

Molecular Weight

289.17 g/mol

IUPAC Name

1-bromo-2-(3-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C15H13BrO/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2

InChI Key

PIAYLQZCQAUHFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2Br

Origin of Product

United States

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